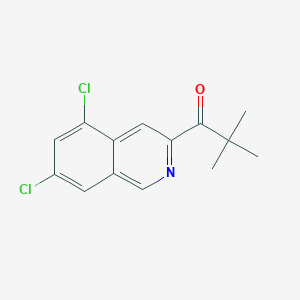
2-Propenoic acid, 2-oxocyclopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-oxocyclopentyl ester typically involves the esterification of acrylic acid with 2-oxocyclopentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-oxocyclopentyl ester undergoes several types of chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and 2-oxocyclopentanol under acidic or basic conditions.
Polymerization: The propenoic acid moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Polymerization: Initiated by free radicals, often using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Acrylic acid and 2-oxocyclopentanol.
Polymerization: Polyacrylates, which are used in various applications such as adhesives and coatings.
Scientific Research Applications
2-Propenoic acid, 2-oxocyclopentyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyacrylates and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-oxocyclopentyl ester primarily involves its ability to undergo polymerization. The propenoic acid moiety can form free radicals, which initiate the polymerization process. The resulting polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner.
Comparison with Similar Compounds
2-Propenoic acid, 2-oxocyclopentyl ester can be compared with other acrylates such as:
Methyl acrylate: Similar in structure but with a methyl group instead of a 2-oxocyclopentyl group. Methyl acrylate is more volatile and less viscous.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group. It has similar applications but different physical properties.
Butyl acrylate: Contains a butyl group, making it more hydrophobic and suitable for different applications such as in the production of flexible polymers.
The uniqueness of this compound lies in its 2-oxocyclopentyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
143489-88-7 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(2-oxocyclopentyl) prop-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-2-8(10)11-7-5-3-4-6(7)9/h2,7H,1,3-5H2 |
InChI Key |
VRTTZRCPRQGGDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)




![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

